molecular formula C12H11FN2O2 B1361115 Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate CAS No. 866588-11-6

Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

Cat. No.: B1361115
CAS No.: 866588-11-6
M. Wt: 234.23 g/mol
InChI Key: XYKNUKFAXFVJRH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group at the 3-position and an ethyl ester group at the 5-position of the pyrazole ring makes this compound particularly interesting for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Pyrazole-5-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

Role as a Pharmaceutical Intermediate
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting inflammatory diseases. Its ability to modulate specific biological pathways makes it valuable in drug discovery and development processes .

Case Study: Anti-inflammatory Drugs
Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties, contributing to the development of new therapeutic agents for conditions such as arthritis and other inflammatory disorders. For instance, studies have shown that modifications to the pyrazole ring can enhance the efficacy and selectivity of these compounds against specific targets .

Agricultural Chemistry

Use in Agrochemical Formulations
In agricultural chemistry, this compound is utilized in formulating agrochemicals, particularly herbicides and pesticides. Its effectiveness in pest control while minimizing environmental impact aligns with the growing demand for sustainable agricultural practices .

Data Table: Agrochemical Applications

Application TypeDescriptionBenefits
HerbicidesUsed to develop selective herbicidesEnhances crop yield
PesticidesFormulated into pest control productsReduces environmental toxicity

Material Science

Development of Advanced Materials
The compound is explored for its potential in creating new materials with enhanced properties such as thermal stability and chemical resistance. These characteristics are essential for industrial applications, including coatings and polymers .

Case Study: Polymer Applications
Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and durability. For example, studies have shown that pyrazole-based polymers demonstrate superior thermal stability compared to traditional polymers, making them suitable for high-performance applications .

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding
In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. Its structural features allow researchers to investigate various biochemical processes and disease mechanisms, contributing to a better understanding of metabolic pathways .

Data Table: Biochemical Applications

Research AreaFocusOutcomes
Enzyme InhibitionInvestigating effects on specific enzymesInsights into metabolic pathways
Receptor BindingStudying interactions with biological receptorsDevelopment of targeted therapies

Analytical Chemistry

Use as a Standard Reference Material
this compound is utilized as a standard reference material in analytical methods. This application aids in the calibration of instruments and ensures accurate measurement of similar compounds in complex mixtures .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The pyrazole ring structure is known to interact with various biological macromolecules, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS No. 866588-11-6) is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H11FN2O2
  • Molecular Weight : 234.2268 g/mol
  • Purity : ≥95%

The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

The mechanism of action for this compound involves:

  • Binding Interactions : The fluorophenyl group increases binding affinity through hydrophobic interactions, while the pyrazole ring can engage in hydrogen bonding and π-π stacking with target proteins.
  • Target Proteins : The compound is believed to interact with various enzymes and receptors, modulating their activities and leading to biological effects such as anti-inflammatory and analgesic actions .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant inhibition of inflammatory markers,
AnalgesicPotential efficacy in pain management
AntimicrobialBroad-spectrum activity suggested ,

Case Study: Anti-inflammatory Mechanism

A study conducted on similar pyrazole derivatives revealed that compounds with structural similarities to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that the compound may act through similar pathways, potentially offering therapeutic benefits in inflammatory diseases .

Applications in Research and Industry

This compound is utilized in various fields:

  • Pharmaceutical Development : It serves as a key intermediate in synthesizing anti-inflammatory and analgesic drugs.
  • Agricultural Chemistry : The compound is explored for its potential in agrochemical formulations aimed at pest control.
  • Biochemical Research : It is employed in studies assessing enzyme inhibition and metabolic pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using ethyl acetoacetate derivatives and fluorinated phenylhydrazines. A typical approach involves:

Precursor preparation : Reacting ethyl acetoacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form enamine intermediates.

Cyclization : Treating the intermediate with 4-fluorophenylhydrazine under reflux in ethanol or acetonitrile.

Purification : Column chromatography (e.g., ethyl acetate/petroleum ether eluent) yields the product with ~70–85% efficiency .

  • Optimization : Adjusting solvent polarity (e.g., acetonitrile for faster kinetics), temperature (80–100°C), and base (K₂CO₃) enhances regioselectivity and minimizes side products.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyrazole ring protons at δ 6.5–7.5 ppm; fluorophenyl protons at δ 7.0–7.5 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -115 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 235.1) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., pyrazole-fluorophenyl dihedral: 3.65–5.15°) and hydrogen-bonding networks .

Q. How can purity and stability be assessed during storage?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products. Purity ≥98% is typical for research-grade material .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (observed >200°C for similar pyrazoles) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyrazole ring in cross-coupling reactions?

  • Methodology :

  • Steric effects : Substituents at the N1 position (e.g., benzyl groups) hinder Suzuki-Miyaura coupling due to restricted access to the Pd catalyst.
  • Electronic effects : Electron-withdrawing groups (e.g., -F on phenyl) activate the pyrazole C5 position for nucleophilic substitution. DFT calculations (B3LYP/6-31G*) can predict reactive sites .
  • Case study : Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate shows reduced reactivity in Buchwald-Hartwig amination compared to unsubstituted analogs due to steric bulk .

Q. What strategies resolve contradictions between experimental and computational spectral data?

  • Methodology :

  • Conformational analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution. For example, discrepancies in ¹³C NMR shifts may arise from rotameric equilibria of the ethyl ester group .
  • Solvent effects : Recalculate DFT (e.g., PCM model) spectra with explicit solvent (DMSO or CDCl₃) to match experimental conditions .

Q. How can crystallographic phase problems be addressed when solving novel derivatives?

  • Methodology :

  • Direct methods : Use SHELXT or SIR97 for initial phase estimation. For low-resolution data (<1.0 Å), employ charge-flipping algorithms .
  • Twinned crystals : Apply SHELXL’s TWIN/BASF commands to refine twin laws. A case study on Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate achieved R = 0.042 using this approach .

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKNUKFAXFVJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342646
Record name ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866588-11-6
Record name ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 866588-11-6
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of Intermediate 1A (120 g, 504 mmol) in ethanol (1200 mL) was added hydrazine monohydrate (25.7 mL, 529 mmol) slowly and the resulting reaction mixture was refluxed for 1 h. Reaction mixture was cooled to RT, poured into ice cold water, and the resultant solid dried under vacuum to afford Intermediate 1B (80 g, 67%). MS(ES): m/z=235 [M+H]+; 1H NMR (300 MHz, CDCl3) δ ppm 7.75 (m, 2H), 7.12 (m, 2H), 7.07 (s, 1H), 4.42 (q, J=7.2 Hz, 2H), 1.42 (t, J=7.2 Hz, 3H).
Quantity
120 g
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reactant
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25.7 mL
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1200 mL
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Yield
67%

Synthesis routes and methods II

Procedure details

In a further embodiment, a pyrazole cyclization reaction is provided in Scheme 14A. In this embodiment, 1-(4-fluorophenyl)ethanone is reacted with diethyl oxalate to provide ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. In one embodiment, this reaction is performed in the presence of a base such as potassium tert-butoxide. In another embodiment, this reaction is performed at about room temperature for about 24 hours. The pyrazole ring is then generated by reaction of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with hydrazine hydrate to provide ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. In one embodiment, this reaction is performed in at elevated temperatures. In another embodiment, this reaction is performed in ethanol and glacial acetic acid for about 2 to 16 hours. Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is then reduced with lithium aluminum hydride to provide 3-(4-fluorophenyl)-1H-pyrazol-5-yl-methanol. In one embodiment, the reduction is performed in THF at a temperature of about 0° C. to about room temperature overnight. 3-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde is then formed by oxidizing 3-(4-fluorophenyl)-1H-pyrazole-5-methanol. In one embodiment, the oxidation is performed using PCC. In another embodiment, the oxidation is performed in dichloromethane at about room temperature overnight. 3-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde may then converted to a compound of Formula (I-A) using the methods described herein.
Quantity
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Synthesis routes and methods III

Procedure details

A mixture of ethyl 3-(4-fluorobenzoyl)pyruvate (11.3 g, 47.4 mmol), hydrazine monohydrate (2.50 g, 50.0 mmol) and ethanol (50 mL) was heated under reflux for 1 hr. The reaction mixture was cooled and poured into water. The precipitated solid was collected by filtration, washed with water, and dried to give the title compound (11.0 g, quantitative) as colorless crystals. 1H NMR (CDCl3) δ: 1.41 (3H, t, J=7.2 Hz), 4.41 (2H, q, J=7.2 Hz), 7.05-7.18 (3H, m), 7.76 (2H, dd, J=8.2, 5.4 Hz), 11.21 (1H, s).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

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